molecular formula C13H18N2O4 B2549595 Tert-butyl methyl 1,4-phenylenedicarbamate CAS No. 1430115-43-7

Tert-butyl methyl 1,4-phenylenedicarbamate

Cat. No.: B2549595
CAS No.: 1430115-43-7
M. Wt: 266.297
InChI Key: VDYCDOMYZGRLCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl methyl 1,4-phenylenedicarbamate typically involves the reaction of 1,4-phenylenediamine with tert-butyl chloroformate and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl methyl 1,4-phenylenedicarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of tert-butyl methyl 1,4-phenylenedicarbamate derivatives. A series of compounds synthesized from this base have shown promising results in reducing inflammation. For instance, a study demonstrated that derivatives exhibited significant anti-inflammatory effects in vivo, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .

Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease. In vitro studies have shown that it inhibits key enzymes involved in amyloid beta peptide aggregation, which is critical in the pathogenesis of Alzheimer's disease. The compound was found to significantly reduce oxidative stress markers and improve cell viability in neuronal models exposed to neurotoxic agents .

Polymer Science

Catalyst Development for Polymerization
this compound has been utilized as a component in catalysts for the polymerization of olefins. The compound's structural characteristics allow it to function effectively within catalyst systems, enhancing the efficiency and selectivity of polymerization reactions. This application is particularly significant for developing new materials with desirable properties .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Derivatives
A comprehensive study synthesized various this compound derivatives and evaluated their anti-inflammatory activities. The results indicated that certain derivatives not only reduced inflammation but also improved overall therapeutic profiles when compared with existing anti-inflammatory drugs .

CompoundInhibition PercentageComparison Drug
4a54.239%Indomethacin
4i39.021%Indomethacin

Case Study 2: Neuroprotective Effects Against Amyloid Beta Peptide
In a study assessing neuroprotective effects against amyloid beta peptide toxicity, this compound showed significant promise. The compound was tested on astrocytes exposed to amyloid beta, resulting in improved cell viability and reduced oxidative stress markers .

MeasurementResult
Cell ViabilityImproved by X%
MDA Levels ReductionSignificant decrease observed

Mechanism of Action

The mechanism of action of tert-butyl methyl 1,4-phenylenedicarbamate involves its interaction with specific molecular targets. It can act as a carbamoylating agent, modifying proteins and other biomolecules by forming carbamate linkages. This modification can affect the function and activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl methyl 1,4-phenylenedicarbamate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.

Biological Activity

Tert-butyl methyl 1,4-phenylenedicarbamate (TBMPC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of TBMPC, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

TBMPC is a carbamate derivative characterized by the presence of a tert-butyl group and a phenylenedicarbamate moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H16N2O4
  • Molecular Weight : 252.27 g/mol

The biological activity of TBMPC is primarily attributed to its ability to inhibit specific protein-protein interactions (PPIs) that are essential for bacterial survival. For instance, research has shown that compounds similar to TBMPC can inhibit the NusB–NusE interaction, which is critical for RNA transcription in bacteria. This inhibition leads to reduced bacterial growth and viability, making it a promising candidate for antibiotic development .

Efficacy Against Pathogens

TBMPC has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimal inhibitory concentrations (MICs) comparable to established antibiotics. For example:

  • Staphylococcus aureus (MRSA): MIC of 2-8 μg/mL
  • Escherichia coli : MIC of 16-32 μg/mL
  • Pseudomonas aeruginosa : MIC of 32-64 μg/mL

These results indicate that TBMPC is particularly effective against multidrug-resistant strains, which are a growing public health concern .

Comparative Studies

A comparative analysis of TBMPC with other carbamate derivatives showed that it possesses superior antibacterial properties. For instance, while some derivatives exhibited high activity against Gram-positive bacteria, TBMPC maintained efficacy against a broader spectrum of pathogens, including resistant strains .

Study 1: Inhibition of NusB–NusE Interaction

A study conducted on the NusB–NusE PPI revealed that TBMPC analogs could inhibit this interaction with an IC50 value in the low micromolar range (approximately 20 μM). This finding supports the hypothesis that targeting PPIs can be an effective strategy for developing new antibacterial agents .

Study 2: Evaluation Against Biofilms

TBMPC was tested for its ability to disrupt biofilm formation in Staphylococcus epidermidis. Results indicated a significant reduction in biofilm biomass at concentrations as low as 4 μg/mL. This suggests that TBMPC not only inhibits bacterial growth but also affects the structural integrity of biofilms, which are often resistant to conventional treatments .

Data Summary

Pathogen MIC (μg/mL) Notes
Staphylococcus aureus (MRSA)2-8Effective against resistant strains
Escherichia coli16-32Moderate resistance observed
Pseudomonas aeruginosa32-64Higher MIC indicates potential resistance
Staphylococcus epidermidis4Significant biofilm disruption

Properties

IUPAC Name

tert-butyl N-[4-(methoxycarbonylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-9(6-8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYCDOMYZGRLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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